1-(5-Aminopentyl)pyrrolidine-2,5-dione
Description
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-(5-aminopentyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13/h1-7,10H2 |
InChI Key |
DQAYYIHCIKDQQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopentyl)pyrrolidine-2,5-dione typically involves the reaction of a suitable amine with a pyrrolidine-2,5-dione derivative. One common method involves the reaction of 5-aminopentylamine with pyrrolidine-2,5-dione under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the product using techniques like crystallization or chromatography . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Aminopentyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols . Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Scientific Research Applications
1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride has several applications in research:
- Building Block for Synthesis 1-(5-AP)PD possesses a pyrrolidine-2,5-dione core, a common functional group in various organic molecules and can be used as a building block for synthesizing more complex molecules with desired properties.
- Biomolecule Conjugation The presence of the amine group (NH2) makes 1-(5-AP)PD a potential candidate for biomolecule conjugation. By attaching biomolecules like peptides or antibodies, researchers could create probes for targeted drug delivery or cellular imaging applications.
- Interaction studies Researchers could investigate the binding properties of 1-(5-AP)PD with proteins or other biomolecules to understand its potential for applications in biosensing or drug discovery.
Research indicates that this compound hydrochloride exhibits notable biological activity, particularly in antimicrobial properties. Pyrrolidine derivatives have demonstrated significant anticonvulsant properties. A study evaluating a series of pyrrolidine-2,5-diones found that compounds with similar structures showed efficacy in reducing seizure activity in animal models. Pyrrolidine derivatives have also been identified as potential antibacterial agents. Specifically, compounds with a pyrrolidine-2,3-dione core have shown activity against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa. The mechanism involves inhibition of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.
Structural Similarity
Several compounds share structural similarities with this compound hydrochloride.
Structural Comparison of Pyrrolidine-2,5-dione Derivatives
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride | Similar pyrrolidine core | Shorter alkyl chain; different biological activity profile |
| 1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride | Similar core with variation | Potentially different pharmacological effects due to chain length |
| 1-(4-Aminobenzyl)pyrrolidine-2,5-dione hydrochloride | Aromatic substitution | Enhanced lipophilicity; may exhibit different receptor interactions |
Mechanism of Action
The mechanism of action of 1-(5-Aminopentyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Pyrrolidine-2,5-dione Derivatives
Structural and Functional Differences
The biological and chemical properties of pyrrolidine-2,5-dione derivatives are heavily influenced by their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrrolidine-2,5-dione Derivatives
Pharmacological and Biochemical Activities
- Anticonvulsant Activity : 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione exhibits potent GABA-transaminase inhibition (IC₅₀ = 100.5 µM), surpassing vigabatrin in efficacy .
- Antimicrobial Activity: Mannich bases like 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione show moderate activity against Gram-positive bacteria (B. subtilis) and fungi (Aspergillus spp.) .
Reactivity and Stability
- Thiol-Reactive Derivatives: this compound and organothio derivatives are highly reactive toward thiols, enabling applications in bioconjugation and sulfenylation .
- Environmental Stability: Organothio derivatives are noted for their stability and low toxicity, making them suitable for green chemistry applications .
- Hydrolytic Sensitivity : Compounds with ester or hydroxyl groups (e.g., 1-(3-hydroxypropyl)pyrrolidine-2,5-dione) may exhibit hydrolytic instability under acidic or basic conditions .
Biological Activity
1-(5-Aminopentyl)pyrrolidine-2,5-dione (also referred to as 1-(5-AP)PD) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₉H₁₇ClN₂O₂ and a molecular weight of 220.69 g/mol. Its structure includes a pyrrolidine-2,5-dione core with a five-carbon aminoalkyl chain, which enhances its reactivity and interaction with biological targets. The presence of an amine group (NH₂) allows for potential conjugation with biomolecules, making it a candidate for targeted drug delivery systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including 1-(5-AP)PD. Research indicates that compounds related to pyrrolidine-2,5-dione exhibit activity against multidrug-resistant strains of Staphylococcus aureus, suggesting that modifications to the pyrrolidine structure can lead to enhanced antimicrobial efficacy .
| Compound | Target Pathogen | Activity |
|---|---|---|
| 1-(5-AP)PD | Staphylococcus aureus | Promising activity against resistant strains |
| 5-Oxopyrrolidine derivatives | Klebsiella pneumoniae, Escherichia coli | Effective against carbapenem-resistant strains |
Anticancer Activity
The anticancer potential of 1-(5-AP)PD has been explored through various in vitro studies. Notably, derivatives containing the pyrrolidine-2,5-dione moiety have shown significant cytotoxic effects on cancer cell lines, particularly A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) indicates that the presence of free amino groups enhances anticancer activity while minimizing toxicity towards non-cancerous cells .
In a comparative study, several pyrrolidine derivatives were evaluated for their cytotoxic effects:
| Compound | Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 1-(5-AP)PD | A549 | 100 | Moderate cytotoxicity |
| Compound 21 | A549 | 20 | High selectivity against cancer cells |
The mechanism by which 1-(5-AP)PD exerts its biological effects may involve interactions with key cellular targets such as receptors and enzymes. For instance, research has shown that compounds with similar structures can act as ligands for serotonin receptors (e.g., 5-HT1A), which are implicated in various physiological processes including mood regulation and cancer cell proliferation .
Furthermore, the binding affinity of 1-(5-AP)PD to proteins can be investigated using computational docking studies to predict its interaction profiles with various biological targets.
Case Study: Antimicrobial Efficacy
A recent study tested several pyrrolidine derivatives against multidrug-resistant Staphylococcus aureus. Among these, 1-(5-AP)PD demonstrated significant inhibition compared to standard antibiotics like vancomycin. The results suggest that structural modifications in the pyrrolidine framework can lead to potent antimicrobial agents capable of overcoming resistance mechanisms.
Case Study: Anticancer Properties
In another investigation focusing on the anticancer properties of pyrrolidine derivatives, researchers found that compounds similar to 1-(5-AP)PD exhibited selective cytotoxicity towards A549 cells while sparing normal human airway epithelial cells. This selectivity is crucial for developing safer cancer therapeutics that minimize side effects associated with traditional chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
